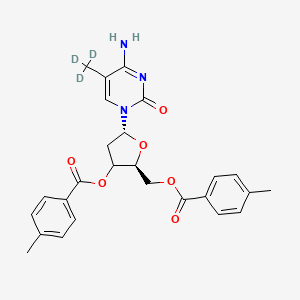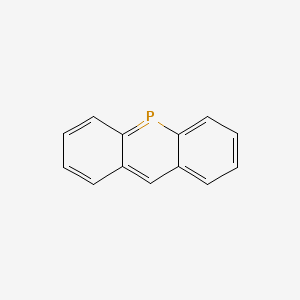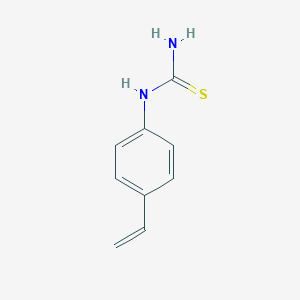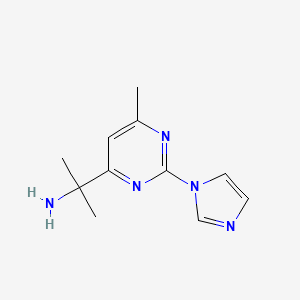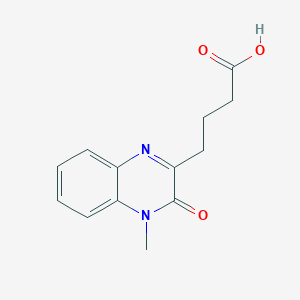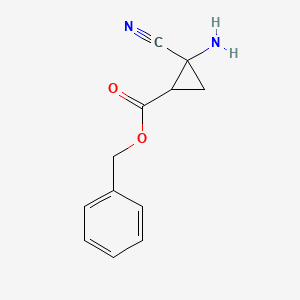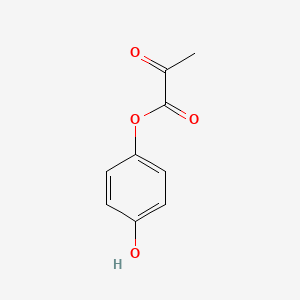
4-Hydroxyphenyl 2-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxyphenyl 2-oxopropanoate is a chemical compound with the molecular formula C9H8O4. It is also known as 4-Hydroxyphenylpyruvic acid. This compound is a derivative of pyruvic acid and contains a phenolic hydroxyl group. It is an important intermediate in various biochemical pathways and has significant applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Hydroxyphenyl 2-oxopropanoate can be synthesized through several methods. One common synthetic route involves the reaction of 4-hydroxybenzaldehyde with pyruvic acid in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxyphenyl 2-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, alcohol derivatives, and substituted phenolic compounds.
Applications De Recherche Scientifique
4-Hydroxyphenyl 2-oxopropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: The compound is involved in metabolic pathways and is used in studies related to enzyme kinetics and metabolic regulation.
Medicine: It has potential therapeutic applications and is studied for its role in disease mechanisms and drug development.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 4-Hydroxyphenyl 2-oxopropanoate involves its interaction with specific enzymes and molecular targets. It acts as a substrate for enzymes such as 4-hydroxyphenylpyruvate dioxygenase, which catalyzes its conversion to homogentisate. This reaction is part of the tyrosine catabolism pathway. The compound’s effects are mediated through its involvement in these biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxyphenyl 2-butanone:
Phenylpyruvic acid: Another derivative of pyruvic acid, it lacks the hydroxyl group present in 4-Hydroxyphenyl 2-oxopropanoate.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in distinct biochemical reactions and pathways. Its phenolic hydroxyl group and pyruvic acid moiety confer unique reactivity and biological activity, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
2149-48-6 |
|---|---|
Formule moléculaire |
C9H8O4 |
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
(4-hydroxyphenyl) 2-oxopropanoate |
InChI |
InChI=1S/C9H8O4/c1-6(10)9(12)13-8-4-2-7(11)3-5-8/h2-5,11H,1H3 |
Clé InChI |
RREBWXYAUAGEPU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=O)OC1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


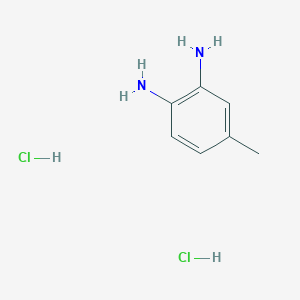

![pentacyclo[9.7.0.02,10.03,8.013,18]octadecane](/img/structure/B14752668.png)
![2H-1-Benzopyran-5-carboxamide, 3-[cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino]-8-fluoro-3,4-dihydro-, (3R)-](/img/structure/B14752678.png)
![[4-(Trifluoromethyl)phenyl]phosphonous dichloride](/img/structure/B14752684.png)
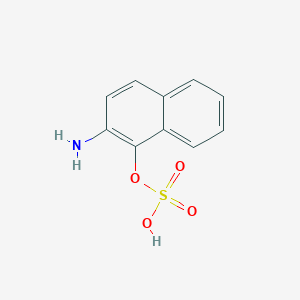
![[2-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B14752705.png)
